Sarasinoside B1
Description
Structure
2D Structure
Properties
CAS No. |
114066-50-1 |
|---|---|
Molecular Formula |
C61H98N2O25 |
Molecular Weight |
1259.4 g/mol |
IUPAC Name |
N-[2-[5-[3-acetamido-6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C61H98N2O25/c1-25(2)18-29(68)19-26(3)31-11-12-32-30-10-13-39-59(6,7)40(15-17-61(39,9)33(30)14-16-60(31,32)8)86-58-53(47(74)38(24-81-58)85-54-41(62-27(4)66)48(75)44(71)35(20-64)82-54)87-55-42(63-28(5)67)49(76)46(73)37(84-55)23-80-57-52(43(70)34(69)22-79-57)88-56-51(78)50(77)45(72)36(21-65)83-56/h18,26,31-32,34-58,64-65,69-78H,10-17,19-24H2,1-9H3,(H,62,66)(H,63,67) |
InChI Key |
RLZMJVGFNSVJOP-NDFKGFHQSA-N |
SMILES |
CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarasinoside B1; Sarasinoside-B1; |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Sarasinoside B1
Sponge Genera and Species as Natural Sources
The occurrence of Sarasinoside B1 has been documented in several species of marine sponges belonging to the class Demospongiae. tandfonline.com These sponges are typically found in tropical and subtropical marine environments.
The marine sponge Asteropus sarasinorum is one of the original sources from which this compound was identified. tandfonline.com Initial isolation studies by Kitagawa and colleagues in 1987 from a Palauan specimen of this sponge led to the discovery of Sarasinosides A1, B1, and C1. nih.gov Subsequent research further elaborated on the structures of nine new norlanostane-triterpenoidal oligoglycosides from this species, including this compound. researchgate.netresearchgate.net Further investigation by Espada et al. on A. sarasinosum collected near Guam also yielded this compound alongside other new congeners, Sarasinosides D-G. researchgate.netvliz.bemdpi.comnih.gov It is noteworthy that in modern taxonomy, Asteropus sarasinosum is often considered a synonym of Melophlus sarasinorum. tandfonline.com
Melophlus sarasinorum is recognized as a significant and chemically rich source of sarasinoside-class saponins. acs.orgphcogj.com This species, found in various locations including the Palauan archipelago and the Bismarck Sea, is the taxonomically validated name for the sponge sometimes referred to as Asteropus sarasinosum. tandfonline.comvliz.benih.gov Research has consistently reported the presence of this compound in specimens of M. sarasinorum. phcogj.com Comparative metabolomic studies of Melophlus sponges have highlighted the chemical diversity within this genus, noting variations in the glycosylation patterns of sarasinosides. nih.gov For instance, this compound is distinguished from Sarasinoside A1 by the presence of a xylose sugar unit in place of a glucose unit in its carbohydrate chain. nih.gov
The sponge genus Lipastrotethya is a known producer of sarasinoside-type compounds. vliz.beresearchgate.net Studies on Lipastrotethya sp. collected from Chuuk, Micronesia, have led to the isolation of several new and known sarasinosides. researchgate.netresearchgate.net While this genus is established as a source for the broader class of sarasinoside compounds, specific reports detailing the isolation of this compound from this particular genus are not prominent in the reviewed literature. mdpi.comresearchgate.net The known sarasinosides identified from this genus in some studies include congeners such as A1, A2, A3, B2, H1, H2, I1, I2, J, M, Q, and R. mdpi.com
Sponges of the genus Petrosia, and specifically the species Petrosia nigricans, have been identified as sources of sarasinosides. researchgate.netvliz.be Chemical investigations of P. nigricans collected in the Philippines resulted in the isolation of novel sarasinosides, such as 5,8-epoxysarasinoside and 8,9-epoxysarasinoside, alongside previously known ones. researchgate.netmdpi.com However, the available scientific literature does not consistently list this compound among the known compounds isolated from this species. researchgate.net
In some instances, this compound has been isolated from marine sponges that were not identified down to the species level at the time of collection. A notable example is the isolation of the known this compound along with a new analogue, Sarasinoside M2, from an unidentified sponge specimen collected from the Solomon Islands. tandfonline.comvliz.bemdpi.com This finding underscores the potential for discovering these compounds in a broader range of marine sponges than currently cataloged.
Petrosia nigricans
Advanced Isolation and Purification Strategies
The process of isolating and purifying this compound from sponge tissue is a multi-step procedure that employs various chromatographic and spectroscopic techniques.
The typical workflow begins with the extraction of the freeze-dried and ground sponge material. acs.orgnih.gov This is commonly achieved using a solvent system such as a 1:1 mixture of methanol (B129727) (CH₃OH) and dichloromethane (B109758) (CH₂Cl₂) or by sequential extraction with methanol and n-butanol. acs.orgaacrjournals.orgsemanticscholar.org
Following extraction, the crude extract undergoes initial fractionation to separate the complex mixture into simpler fractions. Common methods include:
Vacuum Liquid Chromatography (VLC): Often performed using a C-18 reversed-phase medium, with a stepwise gradient of decreasingly polar solvents (e.g., methanol/water mixtures). acs.orgnih.gov
Size-Exclusion Chromatography: Using materials like Sephadex LH-20 with methanol as the eluent to separate compounds based on their size. researchgate.netaacrjournals.org
The fractions identified as containing sarasinosides are then subjected to further purification, which almost invariably involves High-Performance Liquid Chromatography (HPLC) . acs.orgnih.gov This high-resolution technique is critical for separating the structurally similar sarasinoside analogues from one another. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18, Phenylhexyl) columns are utilized, often with a gradient elution of acetonitrile (B52724) in water, sometimes modified with trifluoroacetic acid (TFA). acs.orgaacrjournals.orgsemanticscholar.org
Once a pure compound is isolated, its structure is elucidated using a combination of advanced spectroscopic methods:
High-Resolution Mass Spectrometry (HRMS): Typically using electrospray ionization (ESI), this technique provides the accurate mass of the molecule, allowing for the determination of its molecular formula. tandfonline.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of all atoms and the relative stereochemistry of the molecule. acs.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS): This method is used to fragment the molecule and analyze the resulting pieces, which is particularly useful for determining the sequence of the sugar units in the glycoside chain. tandfonline.com
Table of Research Findings for this compound Isolation
| Sponge Source | Location of Collection | Key Findings | Reference(s) |
|---|---|---|---|
| Asteropus sarasinorum | Palau | First isolation of this compound. | nih.gov |
| Asteropus sarasinorum | Guam | Isolation of this compound along with new sarasinosides D-G. | researchgate.netvliz.be |
| Melophlus sarasinorum | Guam | Characterized as a source of diverse sarasinosides, including B1. | nih.gov |
| Unidentified Sponge | Solomon Islands | Co-isolation of this compound and the new Sarasinoside M2. | tandfonline.comvliz.bemdpi.com |
Chromatographic Techniques for Compound Enrichment
Co-occurrence with Other Sarasinoside Congeners
This compound is rarely found in isolation. It is typically part of a complex mixture of structurally related congeners within the sponge. vliz.bemdpi.com The first isolation of this compound from the Palauan sponge Asteropus sarasinosum (now often referred to as Melophlus sarasinorum) also yielded sarasinosides A1 and C1. tandfonline.comvliz.be Subsequent investigations of this and other sponges have revealed a wide array of co-occurring sarasinosides.
These congeners often differ in their aglycone structure or the composition and arrangement of their sugar moieties. vliz.bejst.go.jp For example, Sarasinoside A1 differs from B1 in the identity of one of its sugar units, having a glucose instead of a xylose residue at a specific position. nih.govresearchgate.net The co-isolation of these analogs is a hallmark of sarasinoside chemistry. Studies have reported this compound co-occurring with sarasinosides A1, A2, A3, B2, B3, C1, C2, C3, D, G, H, H1, H2, I1, I2, J, K, L, M, and M2, among others, from sponges collected in various locations like Palau, Guam, and the Solomon Islands. researchgate.nettandfonline.comacs.orgvliz.bemdpi.comjst.go.jp
| Co-occurring Sarasinoside | Natural Source Organism | Reference |
|---|---|---|
| Sarasinoside A1 | Melophlus sarasinorum (syn. Asteropus sarasinosum) | nih.govvliz.bemdpi.com |
| Sarasinoside A2 | Asteropus sarasinosum | jst.go.jp |
| Sarasinoside A3 | Melophlus sarasinorum, Asteropus sarasinosum | vliz.bejst.go.jp |
| Sarasinoside B2 | Asteropus sarasinosum | jst.go.jp |
| Sarasinoside B3 | Asteropus sarasinosum | jst.go.jp |
| Sarasinoside C1 | Melophlus sarasinorum, Asteropus sarasinosum | acs.orgvliz.bejst.go.jp |
| Sarasinoside D | Melophlus sarasinorum | vliz.bemdpi.com |
| Sarasinoside G | Melophlus sarasinorum | vliz.be |
| Sarasinoside M2 | Marine Sponge (unidentified), Petrosia nigricans | researchgate.netvliz.be |
| Other Congeners (E, F, H, H1, H2, I1, I2, J, K, L, M, N-R) | Melophlus sarasinorum, Lipastrotethya sp. | researchgate.netresearchgate.netvliz.bemdpi.com |
Biosynthetic Pathways and Precursor Utilization of Sarasinoside B1
Proposed Sterol Biosynthesis Route
The foundational structure of Sarasinoside B1 is a sterol aglycone, the biosynthesis of which is proposed to follow a modified sterol pathway. This pathway begins with common precursors and involves several key enzymatic steps to generate the characteristic tetracyclic core.
Squalene (B77637) Synthesis and Epoxidation
The biosynthesis is initiated with the conversion of two molecules of farnesyl pyrophosphate into squalene. nih.govmdpi.com This reaction is catalyzed by the enzyme squalene synthase. nih.gov Following its synthesis, squalene undergoes epoxidation, a reaction catalyzed by squalene epoxidase, to yield (3S)-2,3-oxidosqualene. nih.govmdpi.comresearchgate.net This epoxide serves as the crucial acyclic precursor for the subsequent cyclization cascade that forms the sterol nucleus. researchgate.net
Lanosterol (B1674476) Formation as a Key Intermediate
The linear 2,3-oxidosqualene (B107256) is then subjected to one of nature's most complex polycyclization reactions, catalyzed by an oxidosqualene cyclase. researchgate.net In the pathway leading to sarasinosides, this cyclization is mediated by lanosterol synthase, which converts 2,3-oxidosqualene into the tetracyclic triterpenoid (B12794562), lanosterol. nih.govmdpi.com While an alternative cyclization can produce cycloartenol, particularly in photosynthetic organisms, lanosterol is considered the key and relevant intermediate for the elaboration of sarasinosides in their host sponges. nih.govescholarship.orgfrontiersin.orgoup.com
Demethylation and Unsaturation Introduction
Starting from the C30 lanosterol intermediate, a series of modifications occur to tailor the core structure. A key step is the demethylation of the C30 lanosterol, which is likely carried out by a lanosterol demethylase. nih.govmdpi.com This enzymatic action is also proposed to introduce a double bond (Δ14,15 unsaturation) into the sterol framework. nih.govmdpi.com Further reduction of this unsaturation is required to furnish the final aglycone core of this compound. nih.gov
Enzymatic Tailoring and Modifications
Following the formation of the sterol aglycone, a series of tailoring reactions, including oxidation and glycosylation, are necessary to produce the final this compound structure. The chemical diversity among sarasinosides is largely achieved through these modifications on the sterol core, which points to the involvement of promiscuous redox catalysts. mdpi.comescholarship.orgresearchgate.net
Redox Modifications (e.g., C23-oxo group)
A defining feature of the sarasinoside family, including this compound, is the presence of an oxo group at the C23 position of the side chain. nih.govnih.gov This modification is the result of enzymatic redox tailoring of the aglycone. nih.govmdpi.com While the specific enzymes responsible for this oxidation are not yet fully characterized, this C23-oxo moiety is an invariant feature across the known sarasinosides. nih.gov The sequence of these redox modifications relative to the demethylation steps can sometimes be reversed, as sterols with the C23-oxo group but without C30-demethylation have been found in other marine organisms. nih.govmdpi.com
Glycosylation Steps and Glycosyltransferases
The final step in the biosynthesis of this compound is the enzymatic attachment of a complex oligosaccharide chain to the sterol aglycone. This process is carried out by glycosyltransferase enzymes, which utilize activated sugar-diphosphate nucleosidic substrates. nih.gov The glycosylation pattern for this compound is highly specific. The oligosaccharide chain consists of four sugar residues. nih.govresearchgate.net A xylose-glycosyltransferase is likely responsible for installing the first sugar, xylose (ring 'A'). nih.gov The subsequent sugars, N-acetylglucosamine (ring 'B1') and N-acetylgalactosamine (ring 'B2'), are invariant in this subclass of sarasinosides. nih.gov For this compound, the terminal 'C' ring glycosyl moiety is xylose. nih.govresearchgate.net The abundance of glycosyltransferases identified in the metagenome of Melophlus sarasinorum corresponds with the extensive glycosylation observed in its natural products. nih.gov
Microbial Symbiont Contributions to Sarasinoside Biosynthesis
The biosynthesis of complex marine natural products like sarasinosides is often not the work of the sponge host alone but results from intricate symbiotic relationships with microorganisms. nih.govmdpi.com For a long time, the prevailing paradigm in marine natural product research was that the vast microbial communities residing within sponges, which can constitute up to 40% of the sponge's biomass, were the true producers of most bioactive compounds. nih.govpnas.org This hypothesis is supported by the fact that many compounds originally isolated from sponges were later found to be produced by their associated microbes when cultured independently. mdpi.com Furthermore, metagenomic analysis of sponge holobionts (the sponge and its associated microbial community) has uncovered numerous biosynthetic gene clusters (BGCs) for secondary metabolites, including those for terpenoids. mdpi.com
Detailed Research Findings
In the specific case of sarasinosides, research has moved beyond hypothesis to identify a likely microbial producer. Metagenomic sequencing and analysis of the sponge Melophlus sarasinorum, a known source of sarasinosides, has provided direct evidence for the microbial origin of these compounds. acs.org
Identification of a Sarasinoside Biosynthetic Gene Cluster: A significant breakthrough was the annotation of a putative sarasinoside biosynthetic gene cluster, termed the "msb" (melophlus sarasinoside biosynthesis) locus, from the sponge holobiont. nih.gov Genetic analysis of this cluster indicated that it originates not from the sponge itself, but from a γ-proteobacterial symbiont living within the sponge tissue. acs.orgvulcanchem.com This finding is consistent with the broader understanding that Gammaproteobacteria are among the bacterial groups known to produce bioactive compounds within sponge hosts. mdpi.com
Proposed Biosynthetic Pathway: The identified gene cluster provides a blueprint for the biosynthesis of the sarasinoside core structure. The pathway is believed to start with common isoprenoid precursors and proceed through several key enzymatic steps to form the triterpene scaffold. nih.gov A proposed enzymatic scheme is detailed below. nih.gov
Squalene Formation: The pathway initiates with the conversion of two molecules of farnesyl pyrophosphate into squalene. This reaction is catalyzed by the enzyme squalene synthase. nih.gov Interestingly, the gene for this initial enzyme is not located within the main msb locus but was found on a separate metagenomic scaffold, though it is derived from the same γ-proteobacterial symbiont. nih.gov
Epoxidation: Squalene is then converted to 2,3-oxidosqualene by the enzyme squalene epoxidase. nih.gov
Cyclization: The crucial cyclization step, which forms the characteristic multi-ring triterpene core, is catalyzed by a lanosterol synthase, converting 2,3-oxidosqualene into lanosterol. nih.gov Lanosterol serves as the foundational aglycone (non-sugar) portion of the molecule.
Glycosylation: Following the formation of the triterpene scaffold, a series of glycosyltransferases are responsible for attaching the various sugar units that characterize the different sarasinosides. nih.govvulcanchem.com The diversity of sarasinosides, such as the difference between sarasinoside A1 and B1 where a glucose is replaced by xylose, is due to the action of these enzymes. nih.gov The gene cluster contains several putative glycosyltransferases, and it is likely that the xylose-glycosyltransferase that installs the first sugar is tolerant of variations in the sterol structure. nih.gov
The table below summarizes the key enzymes implicated in the biosynthesis of the sarasinoside aglycone by the microbial symbiont.
| Enzyme | Precursor(s) | Product | Proposed Function in Sarasinoside Biosynthesis | Reference |
| Squalene Synthase | Farnesyl Pyrophosphate | Squalene | Forms the initial C30 hydrocarbon backbone. | nih.gov |
| Squalene Epoxidase | Squalene | 2,3-Oxidosqualene | Prepares the backbone for cyclization. | nih.gov |
| Lanosterol Synthase | 2,3-Oxidosqualene | Lanosterol | Catalyzes the key cyclization to form the triterpene core. | nih.gov |
| Glycosyltransferases | Lanosterol derivatives, Sugar donors | Glycosylated Triterpene | Sequentially adds sugar moieties to the core. | vulcanchem.com, nih.gov |
While the core pathway has been outlined, the msb gene cluster also contains genes whose functions are not yet fully understood. For example, genes such as mgb10 and mgb12 encode for SAM-dependent methyltransferases, but their specific roles in the modification of the sarasinoside structure have not been determined. nih.gov The production of sarasinosides is a clear example of a cooperative effort where precursor compounds may be supplied by either the host or the symbiont to be acted upon by the microbial enzymatic machinery. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Sarasinoside A1 |
| This compound |
| Sarasinoside C1 |
| Farnesyl pyrophosphate |
| Squalene |
| 2,3-Oxidosqualene |
| Lanosterol |
| Glucose |
Structural Elucidation and Comparative Analysis of Sarasinoside B1
Spectroscopic Methodologies for Structural Determination
The structural elucidation of Sarasinoside B1, like other complex natural products, extensively utilizes various spectroscopic techniques to deduce its molecular formula, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of this compound, providing detailed insights into its proton and carbon frameworks and their interconnections nih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. Specifically, proton (¹H) NMR and carbon-13 (¹³C) NMR spectra, often recorded at high field strengths (e.g., 600 MHz for ¹H NMR and 151 MHz for ¹³C NMR), yield characteristic chemical shifts and coupling constants that are crucial for assigning individual atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is vital for precisely determining the molecular formula of this compound nih.gov. For this compound (compound 2), HR-ESI-MS analysis has provided a sodium adduct ion ([M + Na]⁺) at m/z 1281.6310, which closely matches the calculated mass of 1281.6351 for the molecular formula C₆₁H₉₈N₂O₂₅Na nih.gov. This precise mass measurement confirms the elemental composition of the compound.
Tandem mass spectrometry (MS/MS) or fragmentation analysis is subsequently employed to deduce the sequence of the sugar chain and identify structural motifs within both the glycosidic and aglycone portions nih.gov. The fragmentation patterns observed in HR-ESI-MS/MS spectra are dominated by glycosidic cleavages, which provide characteristic ions corresponding to the loss of individual sugar units. Acronyms such as HN (N-acetyl hexose), H (hexose), and P (pentose) are used to interpret these fragment ions, aiding in the identification of the constituent monosaccharides and their arrangement nih.gov.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Ion Type | [M + Na]⁺ | nih.gov |
| Observed m/z | 1281.6310 | nih.gov |
| Calculated m/z | 1281.6351 | nih.gov |
| Molecular Formula | C₆₁H₉₈N₂O₂₅ | nih.gov |
| Fragmentation Pattern | Dominated by glycosidic cleavages | |
| Interpretation | Loss of sugar units (HN, H, P) | nih.gov |
Chemical Degradation and Derivatization for Linkage Elucidation
Chemical degradation and derivatization play a crucial role in confirming the sugar components and their linkage positions within sarasinosides. Acidic hydrolysis is a common degradation method used to cleave the glycosidic bonds, releasing the individual monosaccharide units and the aglycone. Once liberated, these monosaccharides can be identified and quantified using techniques such as gas chromatography (GC) or liquid chromatography (LC) after appropriate derivatization.
For instance, the absolute configurations of sugar residues in related compounds have been assigned following acidic hydrolysis, cysteine derivatization, and subsequent LC-HRMS analyses. Methylation analysis, often combined with GC-MS, is a powerful derivatization technique that helps determine the positions of glycosidic linkages and the ring forms of the sugars (e.g., pyranose or furanose) by identifying the methylated hydroxyl groups after hydrolysis. While specific detailed examples of chemical degradation and derivatization for this compound are not extensively highlighted in the provided snippets, these methods are standard practice for complex glycosides and are implied to be part of the comprehensive elucidation strategy for sarasinosides.
Aglycone Structural Diversity and Stereochemical Considerations
Sarasinosides are characterized by their unique aglycone structure, which is a 30-norlanostane triterpenoid (B12794562) skeleton. This core structure exhibits variations among different sarasinoside congeners, contributing to the diversity of the family.
Norlanostane Triterpenoid Skeleton Variations
The aglycone of this compound belongs to the norlanostane triterpenoid class, specifically a 30-norlanostane skeleton nih.gov. This class of triterpenoids is distinguished by the absence of a methyl group at the C-30 position. Sarasinosides were first identified from the marine sponge Asteropus sarasinosum, now recognized as Melophlus sarasinorum nih.gov.
Most sarasinoside aglycones share common features, including a tetracyclic system with double bonds typically located at 8(9)-, 9(11)-, or 8(14)-positions. A consistent structural motif across many sarasinosides is an identical 23-keto-Δ²⁴⁽²⁵⁾ side chain, meaning there is a ketone group at C-23 and an unsaturation between C-24 and C-25. The C-23 oxo group remains invariant among sarasinosides.
However, variations in the aglycone skeleton are observed among different sarasinoside congeners. Some sarasinosides possess a 7(8),9(11)-diene system, while others feature an 8(9),14-diene system. More oxidized aglycones can incorporate additional oxygen-bearing substituents such as hydroxyl, methoxy, or ketone groups at various positions. A notable structural variation is seen in sarasinoside D, where the aglycone contains a methyl group at C-8 instead of the more typical C-14 position.
In the context of this compound, its aglycone has been compared to that of sarasinoside M2 and M, where this compound's steroidal structure corresponds to a C₂₁H₃₄ moiety nih.gov. In contrast, sarasinoside M and M2 possess a C₂₁H₃₂O steroidal structure, with sarasinoside M uniquely featuring a rare ether bond between C-8 and C-9 nih.gov. Stereochemical considerations are crucial for these complex structures; for example, the trans A/B and C/D ring junctions are characteristic. The elucidation of stereochemistry, including the configuration of diols, often requires advanced NMR techniques like ROESY and molecular modeling, as demonstrated by the correction of a misassignment in sarasinoside R.
Double Bond Positions and Oxidative Modifications
The structural diversity observed among sarasinosides, including this compound, is significantly influenced by oxidative processes occurring within their B, C, and D rings, as well as by the varying positions of double bonds in the tetracyclic systems of their aglycones. nih.govmdpi.comacs.org The aglycone of this compound features a characteristic 23-keto-Δ24(25) side chain, a structural motif consistently found across many sarasinoside compounds. mdpi.comacs.org Specifically, this compound (often identified as glycoside 5 in certain scientific literature) is characterized by the presence of a 7(8),9(11)-diene system within its tetracyclic aglycone. The C23-oxo modification remains an invariant structural element among the sarasinoside family.
Oligosaccharide Chain Composition and Glycosylation Patterns
This compound is classified as a pentaglycosylated sterol, indicating the presence of five monosaccharide units attached to its aglycone.
Monosaccharide Composition (e.g., Xylose, Glucose, N-acetylglucosamine, N-acetylgalactosamine)
The oligosaccharide chain of this compound is comprised of several distinct monosaccharide units, including Xylose, Glucose, N-acetylglucosamine, and N-acetylgalactosamine. mdpi.comacs.org A notable distinguishing feature of this compound, particularly when compared to Sarasinoside A1, is the specific identity of the 'C' glycosyl moiety. In this compound, this position is occupied by xylose, whereas Sarasinoside A1 features glucose at the corresponding position. nih.govmdpi.comacs.org Furthermore, Sarasinosides B1-B3 are known to contain one mole each of N-acetylglucosamine and N-acetylgalactosamine within their oligosaccharide chains.
Monosaccharide Composition of this compound
| Monosaccharide | Presence in this compound |
| Xylose | Yes |
| Glucose | Yes |
| N-acetylglucosamine | Yes |
| N-acetylgalactosamine | Yes |
Glycosidic Linkages and Sequence Determination
The monosaccharide units in this compound are interconnected through β-glycosidic bonds, and all are present in their pyranose forms. mdpi.comacs.org While a complete, explicit sequence for the entire oligosaccharide chain of this compound is not provided, insights from the structural elucidation of related sarasinosides offer clues to common glycosylation patterns. For instance, the A-B2 glycosylation pattern is conserved across all sarasinosides, as evidenced by the consistent detection of motif_505 (an N-acetylhexose fragment with an m/z of 204), which results from the cleavage of the glycosidic bond between the A and B2 sugars. For this compound, the B1-C-D glycosidic chain is associated with motif_668, characterized by an m/z of 498. The precise arrangement and attachment points of these sugar residues are typically determined through advanced spectroscopic techniques such as Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Structural Differences in Glycosidic Rings Among Sarasinosides (e.g., Sarasinoside A1 versus this compound)
The most significant structural distinction between Sarasinoside A1 and this compound lies in the composition of a specific glycosidic ring, namely the 'C' glycosyl moiety. nih.govmdpi.comacs.org Sarasinoside A1 incorporates glucose as its third sugar residue, whereas this compound is characterized by the presence of xylose in this corresponding position. nih.govmdpi.comacs.org This substitution of glucose with xylose within the 'C' ring serves as a defining characteristic that differentiates the structure of this compound from that of Sarasinoside A1.
Comparative Glycosidic Ring Composition: Sarasinoside A1 vs. This compound
| Sarasinoside | 'C' Glycosyl Moiety |
| Sarasinoside A1 | Glucose |
| This compound | Xylose |
Preclinical Biological Activities and Mechanistic Insights of Sarasinoside B1
In Vitro Cytotoxicity Profiling
Preclinical investigations have explored the cytotoxic effects of Sarasinoside B1 across a panel of cancer cell lines, providing insights into its potential as an anticancer agent.
Activity against Murine Neuroblastoma Cell Lines (Neuro-2a)
This compound has demonstrated moderate cytotoxicity against murine neuroblastoma Neuro-2a cell lines. Studies have reported an approximate half-maximal inhibitory concentration (IC50) ranging from 5 to 18 μM for this compound against Neuro-2a cells. Specifically, one study indicated an IC50 value of approximately 5.8 ± 0.3 μM for this compound in Neuro-2a cells.
Activity against Human Hepatocellular Carcinoma Cell Lines (HepG2)
Similar to its activity against Neuro-2a cells, this compound exhibits moderate cytotoxicity against human hepatocellular carcinoma HepG2 cell lines. The reported IC50 values for this compound against HepG2 cells fall within the approximate range of 5–18 μM. One study specified an IC50 of 5.9 ± 1.2 μM, while another provided an average IC50 of 19 μM for this compound against HepG2 cells.
Table 1: In Vitro Cytotoxicity of this compound against Neuro-2a and HepG2 Cell Lines
| Cell Line | Type | IC50 (μM) | Reference |
| Neuro-2a | Murine Neuroblastoma | 5.8 ± 0.3 | |
| Neuro-2a | Murine Neuroblastoma | ~5–18 (approx.) | |
| HepG2 | Human Hepatocellular Carcinoma | 5.9 ± 1.2 | |
| HepG2 | Human Hepatocellular Carcinoma | 19 (average) | |
| HepG2 | Human Hepatocellular Carcinoma | ~5–18 (approx.) |
Activity against Human Colorectal Carcinoma Cell Lines (HCT-116)
While the broader class of sarasinosides has been investigated for activity against human colorectal carcinoma cell lines such as HCT-116, specific and direct IC50 values for this compound against HCT-116 are not consistently reported in the available literature. Some novel sarasinoside congeners, specifically 5,8-epoxysarasinoside and 8,9-epoxysarasinoside, have shown low cytotoxicity against HCT-116 cells. General evaluations of "sarasinosides" have occasionally indicated some activity against HCT-116, but precise data for this compound itself in this context are limited.
Activity against Human Lung Carcinoma Cell Lines (A549)
The cytotoxic activity of this compound against human lung carcinoma A549 cell lines appears to be weak or considered inactive by some current reference standards. Previous evaluations of sarasinosides generally reported LC50 values against A549 cells ranging from 7.4 to >100 μM, with some sources concluding that they are considered inactive against this cell line. While some sarasinosides, including certain known compounds, have exhibited cytotoxicity against A549, specific robust data for this compound are not prominently detailed.
Activity against Human Leukemia Cell Lines (K562, P388)
For human leukemia K562 cell lines, the activity of sarasinosides has been described as weak or, by some standards, inactive, with LC50 values generally ranging from 7.4 to >100 μM. While other sarasinosides, such as Sarasinoside A1, have shown moderate cytotoxicity against K562 (IC50 5.0 µM), specific IC50 values for this compound against K562 are not explicitly provided in the available data.
Regarding murine leukemia P388 cells, Sarasinoside A1 has shown cytotoxic activity with an ED50 of 2.8 μg/mL. Another glycoside (glycoside 25) also demonstrated cytotoxicity against P388 cells with an IC50 of 4.2 μg/mL. However, specific IC50 or ED50 values for this compound against P388 cells are not explicitly detailed in the provided search results.
Structure-Activity Relationship (SAR) Studies on Cytotoxicity
The structural diversity within the sarasinoside class, including this compound, is primarily influenced by oxidative processes occurring in rings B, C, and D of the aglycone, as well as the positioning of double bonds within the tetracyclic system. These structural variations contribute to the observed differences in biological activities among sarasinoside congeners.
A notable insight into the structure-activity relationship of sarasinosides comes from a comparison between Sarasinoside A1 and this compound. In studies evaluating piscicidal activity against Poecilia reticulata, Sarasinoside A1, which possesses a glucose residue as the third sugar in its oligosaccharide chain, exhibited an LD50 of 0.39 μg/mL. In contrast, this compound, characterized by a xylose residue in the analogous position, showed an LD50 of 0.71 μg/mL. This difference suggests that the specific nature of the sugar moiety at this position significantly influences the compound's biological potency.
Induction of Apoptosis in Cancer Cell Lines
This compound has demonstrated cytotoxic properties against several cancer cell lines. Research indicates that this compound, alongside Sarasinoside M2, displays moderate cytotoxicity, with approximate IC50 values ranging from 5 to 18 μM, against Neuro-2a (mouse neuroblastoma) and HepG2 (human hepatocyte carcinoma) cell lines. While studies on the precise apoptotic mechanisms of this compound are ongoing, the broader class of sarasinosides, including Sarasinoside A1, has been shown to induce apoptotic cell death and inhibit the invasion of highly metastatic cancer cells, such as MDA-MB-231 breast carcinoma cells. This suggests that the cytotoxic effects observed with this compound may similarly involve the induction of apoptosis.
Table 1: Cytotoxic Activity of this compound and Related Sarasinosides
| Compound | Cell Line (Origin) | IC50 (µM) | Reference |
| This compound | Neuro-2a (mouse neuroblastoma) | 5-18 | |
| This compound | HepG2 (human hepatocyte carcinoma) | 5-18 | |
| Sarasinoside M2 | Neuro-2a (mouse neuroblastoma) | 5.8 ± 0.3 | |
| Sarasinoside M2 | HepG2 (human hepatocyte carcinoma) | 5.9 ± 1.2 | |
| Sarasinoside A1 | P388 (murine lymphocytic leukemia) | 2.8 µg/mL | |
| Sarasinoside A1 | K562 (human leukemia) | 5.0 µM | |
| Sarasinoside A2 | K562 (human leukemia) | 6.5 µg/mL | |
| Sarasinoside A3 | K562 (human leukemia) | 17.1 µg/mL |
Antifouling Potential and Associated Mechanisms
Sarasinosides, including this compound, have garnered significant attention for their potential as eco-friendly antifouling agents, offering a promising alternative to conventional, environmentally harmful biocides.
Extracts from the marine sponge Melophlus sarasinorum, which contain various sarasinosides (A1-A3, D, L, M, and M2), have demonstrated notable antifouling activity. nih.gov Field studies have shown a significant reduction in biofouling growth on nets pre-treated with mixtures containing these sponge metabolites. For instance, polyethylene (B3416737) nets treated with a 1:1 sponge powder/epoxy mixture exhibited the strongest antifouling efficacy, indicating an inverse relationship between concentration and antifouling effectiveness in some contexts. nih.gov
Molecular docking studies have provided insights into the mechanistic basis of the antifouling activity of sarasinosides. Sarasinosides (compounds 1-7, encompassing this compound) exhibit robust binding affinities to acetylcholinesterase (AChE), with values ranging from -8.2 to -9.6 kcal/mol. nih.gov These affinities are comparable to or even surpass those of known AChE inhibitors and commercial antifoulants, such as medetomidine/selektope® and econea®. nih.gov The strong binding suggests potential new allosteric interactions with AChE, an enzyme recognized for its critical role in the settlement processes of both microfouling and macrofouling organisms. nih.gov Inhibition of AChE can prevent the settlement of various biofouling species, including tunicates like Ciona savignyi and mussel larvae like Mytilus galloprovincialis. nih.gov
Table 2: Molecular Docking Binding Affinities to Acetylcholinesterase
| Compound/Agent | Binding Affinity (kcal/mol) | Reference |
| Sarasinosides (1-7) | -8.2 to -9.6 | nih.gov |
| Synoxazolidinones A | -9.2 | nih.gov |
| Synoxazolidinones C | -9.3 | nih.gov |
| Medetomidine/Selektope® | -9.5 | nih.gov |
| Econea® | -9.3 | nih.gov |
| Seanin_211 | -8.9 | nih.gov |
| Irgarol_1505 | -5.5, -6.5 | nih.gov |
A crucial aspect of this compound's antifouling potential is its favorable eco-toxicological profile. Toxicity studies utilizing tools like EPI Suite™ have indicated that sarasinosides (compounds 1-7) possess more eco-friendly toxicological parameters compared to conventional AChE inhibitors and commercial antifouling agents. nih.gov These parameters include low Log Kow, low Log Koc, favorable biotransformation half-life, and appropriate water solubility. nih.gov This suggests that sarasinosides could serve as environmentally benign alternatives for developing sustainable antifouling solutions, addressing the significant environmental concerns associated with traditional antifouling biocides like tributyltin (TBT). nih.gov
Molecular Docking and Potential Enzyme Targets (e.g., Acetylcholinesterase)
Ichthyotoxic Effects and Comparative Analysis
Sarasinosides are known to exhibit ichthyotoxic (toxic to fish) properties. This compound has been specifically evaluated for its ichthyotoxic activity against killifish (Poecilia reticulata). In comparative studies, this compound demonstrated an LD50 of 0.71 μg/mL. For comparison, Sarasinoside A1, which differs from B1 by having a glucose residue as the third sugar unit instead of xylose, showed a higher potency with an LD50 of 0.39 μg/mL. This difference in potency highlights how minor structural variations within the sarasinoside class can influence their biological effects.
Table 3: Ichthyotoxic Activity of Sarasinosides on Poecilia reticulata
| Compound | LD50 (µg/mL) | Reference |
| Sarasinoside A1 | 0.39 | |
| This compound | 0.71 |
Antimicrobial Efficacy and Specificity
The antimicrobial efficacy of sarasinosides, including this compound, has been investigated, though findings suggest variability within the class. While some studies broadly associate sarasinosides with antimicrobial activity, direct and strong evidence for this compound's specific antimicrobial efficacy is less consistently reported compared to its other biological activities. nih.gov
An extract from Melophlus sarasinorum, which contains sarasinosides, showed moderate antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus ATTC33592 MRSA, with inhibition rates of 98%, 87%, and 33% at concentrations of 10, 5, and 0.25 mg/mL, respectively. nih.gov However, this same extract was inactive against the Gram-negative bacterium Escherichia coli 35218 TEM1. nih.gov In contrast, some research indicates that "all the studied glycosides," including known sarasinosides, did not exhibit antibacterial action against several bacterial strains. Sarasinoside A1, for instance, showed strong and selective activity against the yeast Saccharomyces cerevisiae but was inactive against Bacillus subtilis and Escherichia coli. Sarasinoside J also demonstrated strong activity against S. cerevisiae and moderate activity against B. subtilis. These findings suggest that the antimicrobial spectrum and potency can vary significantly among different sarasinoside congeners.
Analytical and Methodological Advancements in Sarasinoside Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for isolating and purifying sarasinosides from complex biological extracts and for monitoring their presence and relative abundances.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are indispensable tools for the separation and purification of sarasinosides. HPLC has been extensively employed to purify fractions obtained from sponge extracts, leading to the isolation of various sarasinosides, including Sarasinoside B1 nih.gov. For instance, repeated chromatography using HPLC on columns such as C18 reversed-phase has successfully yielded purified sarasinosides nih.gov. The use of methanol (B129727) as a mobile phase component is common in these separations nih.gov.
UPLC, offering enhanced resolution and speed due to smaller particle sizes, is frequently coupled with mass spectrometry (MS) for comprehensive metabolomic analyses of sarasinosides. A Kinetex 1.7 μm C18 reversed-phase UHPLC column (50 × 2.1 mm) has been utilized for chromatographic separation of sarasinosides, with MS spectra acquired in positive ionization mode. UPLC-Q-TOF/MS combined with information management platforms allows for rapid characterization of compounds, while UPLC-TQ-MS/MS provides superior sensitivity and stability for quantitative analysis.
Gas Chromatography (GC)
Gas Chromatography (GC) plays a specific role in the analysis of sarasinosides, particularly for determining the absolute configuration of their sugar moieties. After acid hydrolysis of the glycosides, the liberated monosaccharides are derivatized (e.g., into acetylated (-)-2-octyl-glycosides) and then analyzed by GC nih.gov. Comparison of the retention times with authentic samples allows for the identification of the sugar units and their absolute configurations, such as D-Xyl, D-Glc, D-GlcNAc, and D-GalNAc found in sarasinosides nih.gov. GC analysis, often combined with mass spectrometry (GC-MS), provides a clearer picture for compound identification, especially for new compounds, although its application is limited to volatile and thermostable metabolites.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective preliminary separation and analytical technique in sarasinoside research. It is often used for initial fractionation of crude extracts or for monitoring the progress of purification steps before employing more advanced chromatographic methods nih.gov. TLC analyses are typically carried out on aluminum plates precoated with silica (B1680970) gel nih.gov.
Quantification of Relative Abundances (e.g., Extracted Ion Chromatograms)
Quantification of the relative abundances of sarasinoside congeners within complex mixtures is often achieved using mass spectrometry-based techniques, particularly through the generation of Extracted Ion Chromatograms (EICs). EICs are generated from LC-MS data by plotting the intensity of a specific mass-to-charge ratio (m/z) over the retention time, allowing for the visualization and quantification of target compounds. This method is crucial for comparing the distribution and abundance of known sarasinoside and melophlin congeners in different sponge samples. For instance, overlaid extracted ion chromatograms at specific m/z values, such as m/z 1288.6564 for Sarasinoside A1, are used to compare the presence and relative amounts of compounds in different extracts. EICs are extracted from injection data around the retention time and mass values specified for the MS Quantitation Peak of the component, with features often deisotoped to preserve only the most abundant isotopic ion.
Table 1: Overview of Chromatographic Techniques in Sarasinoside Research
| Technique | Primary Application | Key Features | Relevant this compound Research |
| HPLC | Isolation, Purification | High resolution, preparative scale | Used for isolating sarasinosides from sponge extracts nih.gov. |
| UPLC | Rapid Separation, LC-MS | High speed, high resolution, coupled with MS for metabolomics | Used for chromatographic separation prior to MS/MS analysis, identifying sarasinoside congeners. |
| GC | Sugar Analysis | Volatile compound separation, derivatization required | Used to determine absolute configuration of sugar units after hydrolysis nih.gov. |
| TLC | Preliminary Separation | Rapid, cost-effective, qualitative | Used for initial fractionation and monitoring purification nih.gov. |
| EIC (LC-MS) | Relative Quantification | Specific m/z tracing, abundance comparison | Used to compare relative abundances of sarasinoside congeners in different samples. |
Advanced Spectroscopic Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are paramount for the definitive structural elucidation of sarasinosides.
Comprehensive NMR Techniques (1D, 2D, 1H NMR)
Comprehensive NMR techniques are indispensable for determining the complete chemical structures of sarasinosides, including the complex aglycone and oligosaccharide moieties nih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
1D NMR (1H and 13C NMR): Proton (1H) NMR spectra provide crucial information on the number, type, and connectivity of protons within the sarasinoside molecule, including characteristic anomeric signals for sugar residues nih.gov. Carbon-13 (13C) NMR spectra provide insights into the carbon skeleton, including the presence of olefinic carbons, carbonyls, and oxygenated carbons, which are vital for identifying the aglycone and sugar components nih.gov. For instance, the 13C NMR spectrum of sarasinoside A5 showed signals for an additional carbonyl and two tetrasubstituted olefinic carbons nih.gov.
2D NMR (COSY, HSQC, HMBC, NOESY): To establish the complex connectivity and relative stereochemistry, various 2D NMR techniques are applied:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton correlations through bonds, allowing the identification of spin systems within the aglycone and sugar units.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon signals, providing direct assignments for CH, CH2, and CH3 groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing long-range proton-carbon correlations (typically over two or three bonds). This is particularly important for connecting different fragments of the molecule, such as linking the sugar chain to the aglycone (e.g., HMBC correlations from anomeric protons to aglycone carbons) and confirming the arrangement of sugar residues nih.gov. For example, HMBC experiments establish the attachment and arrangement of monosaccharide residues nih.gov.
NMR data for sarasinosides are commonly acquired in deuterated solvents such as CD3OD (deuterated methanol) nih.gov or mixtures like pyridine-d5/D2O. The comparison of NMR data with known sarasinosides is a standard practice for confirming structural assignments nih.gov.
Table 2: Key NMR Techniques for Sarasinoside Structure Elucidation
| NMR Technique | Information Provided | Example Application in Sarasinoside Research |
| 1H NMR | Proton environments, chemical shifts, coupling constants | Identifying anomeric protons of sugar moieties, characteristic signals of aglycone nih.gov. |
| 13C NMR | Carbon skeleton, functional groups | Confirming presence of carbonyls, olefinic carbons, oxygenated carbons nih.gov. |
| COSY | Proton-proton connectivity through bonds | Establishing spin systems within sugar and aglycone units. |
| HSQC | Direct proton-carbon correlations | Assigning CH, CH2, CH3 groups, confirming sugar and aglycone carbons. |
| HMBC | Long-range proton-carbon correlations | Establishing glycosidic linkages, connecting aglycone fragments, confirming sugar arrangement nih.gov. |
| NOESY | Through-space proton correlations | Determining relative stereochemistry of aglycone and sugar units nih.gov. |
Mass Spectrometry (MS, HRMS, MS2, MALDI-TOF MS)
Mass spectrometry (MS) techniques are indispensable for the characterization and structural elucidation of complex natural products like this compound. This compound (2) is identified as a polyglycosylated sterol, structurally related to Sarasinoside A1 (1). A key structural distinction lies in the 'C' glycosyl moiety, which is xylose in this compound, contrasting with glucose in Sarasinoside A1. The C23-oxo group, however, remains invariant across sarasinosides wikipedia.orgmdpi.com.
Untargeted liquid chromatography/high-resolution time-of-flight mass spectrometry (LC/MS) has been extensively employed for the analysis of natural products derived from Melophlus sponges, including the sarasinoside family wikipedia.org. This approach facilitates the comprehensive profiling of complex mixtures without prior derivatization or fractionation of organic extracts wikipedia.org.
High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for determining elemental compositions and confirming molecular formulas. Further structural insights are obtained through tandem mass spectrometry (MS2 or MS/MS), where accurate mass differences between fragment ions allow for the rapid identification of structural modifications, such as redox changes, within sarasinoside congeners wikipedia.org. For instance, MS2 spectra of sarasinoside A1 (1) are dominated by characteristic glycosidic fragments, including ions at m/z 311.27 and m/z 409.35, which have been structurally annotated wikipedia.org. While these specific fragment ions are reported for Sarasinoside A1, similar fragmentation patterns are indicative of the sarasinoside class, aiding in the characterization of congeners like this compound.
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a versatile and rapid analytical tool, widely applied in the study of biomolecules, including complex natural products. Its advantages include speed, minimal sample volume requirements, and tolerance to various sample matrices wikipedia.org. When coupled with high-performance mass analyzers such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap, MALDI-TOF MS, referred to as HRMS, offers significantly increased mass accuracy and resolving power. This enhanced capability allows for more confident molecular assignments and the differentiation of isoforms and modified molecules, surpassing the limitations of conventional TOF analyzers nih.gov.
The application of these advanced mass spectrometry techniques has been fundamental in unraveling the intricate chemical diversity of sarasinosides.
Table 1: Key Mass Spectrometry Characteristics of Sarasinosides
| Characteristic | Description | Relevance to Sarasinoside Research | Source |
| LC/HRMS | Untargeted liquid chromatography/high-resolution time-of-flight mass spectrometry | Comprehensive profiling of sarasinosides from sponge extracts. | wikipedia.org |
| MS2 Fragmentation | Analysis of fragment ions (e.g., m/z 311.27, m/z 409.35 for Sarasinoside A1) | Elucidation of glycosidic patterns and sterol core modifications. | wikipedia.org |
| Accurate Mass Differences | Precise measurement of mass differences between fragment ions | Identification of redox modifications and other structural variations. | wikipedia.org |
| MALDI-TOF MS | Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry | Rapid analysis, low sample consumption, and broad applicability for biomolecules. | wikipedia.org |
| HRMS (FTICR, Orbitrap) | High-resolution mass spectrometry coupled with advanced analyzers | Increased mass accuracy and resolving power for confident assignments and distinguishing isoforms. | nih.gov |
Metabolomics and Chemoinformatic Approaches
Metabolomics, coupled with chemoinformatic strategies, provides a powerful framework for exploring the chemical landscape of biological systems, particularly in the context of natural product discovery and understanding the metabolic diversity of organisms like marine sponges. These approaches integrate chemical profiling with advanced multivariate data analysis. wikipedia.orgiarc.fr
Untargeted Metabolomics Profiling
Untargeted metabolomics profiling is a comprehensive strategy that aims to detect and quantify a broad range of metabolites within a sample without prior knowledge of their identities. In sarasinoside research, untargeted liquid chromatography/high-resolution time-of-flight mass spectrometry (LC/MS) is a primary technique for acquiring metabolic profiles of sponge extracts wikipedia.org. This approach is crucial for gaining insights into the complex metabolic variability inherent in sponges and for driving the discovery of novel bioactive compounds with potential pharmaceutical applications dsmz.de.
The process typically involves preliminary analysis of raw mass data using platforms such as XCMS, which identifies numerous m/z features. These features are then filtered based on criteria like coefficient of variation to generate a refined metabolic profile for the samples under investigation mdpi.com. Untargeted metabolomics is particularly valuable for the identification and dereplication of known and active components in the early stages of natural product drug discovery iarc.fr.
Molecular Networking for Compound Discovery and Diversity Mapping
Molecular networking has revolutionized the analysis of complex metabolomics data by visually organizing compounds based on their structural similarity, primarily derived from MS2 fragmentation patterns. This technique is instrumental in revealing the chemical diversity of sarasinosides wikipedia.orgnih.gov. In a sarasinoside molecular network, related compounds cluster together, forming subnetworks that correspond to different glycosylation patterns, such as tetra-, tri-, and diglycosylated sarasinosides wikipedia.orgmdpi.comnih.gov.
The connections (edges) within these networks can represent specific mass differences, highlighting common biosynthetic transformations like hydroxylation, methylation, and dehydrogenation wikipedia.orgmdpi.com. Feature-based molecular networking (FBMN) specifically demonstrates how features corresponding to sarasinoside congeners cluster, providing a visual map of their structural relationships nih.gov. Software tools designed for metabolomics data processing often include interactive molecular networking visualization, where compounds are represented as nodes and their structural relationships as connecting edges, facilitating the discovery of new or related compounds within a family citeab.com.
Chemometric Analysis (e.g., Similarity Analysis, Principal Component Analysis, Hierarchical Cluster Analysis)
Chemometric analysis encompasses a suite of multivariate statistical methods essential for interpreting the large and complex datasets generated in metabolomics studies wikipedia.orgiarc.fr. Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are two widely used exploratory and unsupervised techniques. PCA is employed to identify underlying chemical patterns and visualize similarities or differences among samples by reducing the dimensionality of the data wikipedia.orgmdpi.com. It helps in discerning natural groupings within the metabolomic profiles mdpi.com.
HCA, on the other hand, groups samples or variables based on their similarity, typically employing metrics like Euclidean distance, and presents these relationships in a dendrogram wikipedia.orguni.lu. This allows for the visualization of hierarchical relationships and clustering of samples with similar chemical compositions uni.lu. Chemometric analyses often involve data transformation, such as a fourth root transform, to mitigate heteroscedastic noise and improve the quality of statistical models wikipedia.org. Beyond PCA and HCA, other chemometric methods frequently applied in marine natural product metabolomics include Partial Least Squares (PLS), Partial Least Squares-Discriminant Analysis (PLS-DA), Orthogonal Projections to Latent Structures (OPLS), Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), and Linear Discriminant Analysis (LDA) iarc.fr. These methods are crucial for identifying significant metabolic variations and correlating chemical profiles with biological characteristics.
Multi-Omic Integration for Biosynthetic Potential Assessment
Multi-omic integration represents a holistic approach that combines data from various 'omics' disciplines, such as metabolomics and metagenomics, to gain a deeper understanding of biological systems and their biosynthetic capabilities wikipedia.org. For sarasinosides, this strategy has provided significant insights into their biosynthesis. The chemical diversity observed in sarasinosides largely stems from modifications to their sterol core, which suggests the involvement of promiscuous redox catalysts wikipedia.org.
Investigations into the biosynthetic potential of sarasinosides within the Melophlus sarasinorum metagenome have focused on the sterol biosynthetic pathway, identifying key enzymes and intermediates. Lanosterol (B1674476), for instance, is a critical biosynthetic intermediate in the elaboration of sarasinosides wikipedia.org. By phylogenetically assigning metagenomic scaffolds based on predicted protein amino acid sequence similarity, researchers can pinpoint the genetic machinery responsible for the production of these complex molecules wikipedia.org. Multi-omic workflows are instrumental in prioritizing sponge specimens for more extensive collections, thereby facilitating targeted natural product discovery and characterization efforts wikipedia.org.
Table 2: Components of Sarasinoside Glycosyl Moieties
| Glycosyl Moiety | Sarasinoside A1 (1) | This compound (2) |
| A-ring | Xylose | Xylose |
| B1-ring | N-acetylglucosamine | N-acetylglucosamine |
| B2-ring | N-acetylgalactosamine | N-acetylgalactosamine |
| C-ring | Glucose | Xylose |
| D-ring | Glucose | Glucose |
Table 3: Key Chemometric and Multi-Omic Approaches in Sarasinoside Research
| Approach | Description | Application in Sarasinoside Research | Source |
| Untargeted Metabolomics Profiling | Broad detection and quantification of metabolites without prior knowledge. | Comprehensive chemical profiling of sponge extracts to discover novel compounds. | wikipedia.orgdsmz.demdpi.com |
| Molecular Networking | Visual organization of compounds based on structural similarity from MS2 data. | Mapping sarasinoside chemical diversity, identifying glycosylation patterns and biosynthetic modifications. | wikipedia.orgmdpi.comnih.govguidetopharmacology.org |
| Principal Component Analysis (PCA) | Dimensionality reduction technique to identify patterns and visualize sample similarities. | Uncovering chemical patterns and groupings within sarasinoside metabolomic data. | wikipedia.orgmdpi.comuni.lu |
| Hierarchical Cluster Analysis (HCA) | Grouping of samples or variables based on similarity, presented in a dendrogram. | Visualizing hierarchical relationships and clustering of sarasinoside-containing samples. | wikipedia.orguni.lu |
| Multi-Omic Integration | Combination of data from different 'omics' disciplines (e.g., metabolomics, metagenomics). | Assessing biosynthetic potential of sarasinosides, identifying enzymes and pathways (e.g., lanosterol pathway). | wikipedia.org |
Ecological Roles and Biotechnological Implications of Sarasinoside B1
Ecological Significance in Marine Sponges
The unique and often harsh conditions of the marine environment have driven sponges to develop a sophisticated chemical ecology. mdpi.com Natural products like sarasinosides are not merely metabolic byproducts but are believed to be crucial for the survival and success of the sponge holobiont, which includes the sponge and its vast associated microbial community. nih.gov These compounds are thought to mediate interactions with other organisms, from predators to microbes, shaping the benthic community structure. nih.govresearchgate.net
A primary ecological function attributed to Sarasinoside B1 and related compounds is chemical defense. plos.org Sponges, lacking physical defenses, rely on potent secondary metabolites to deter consumption by predators. nih.gov
Ichthyotoxic Properties : Research has demonstrated that this compound possesses significant ichthyotoxic (fish-killing) activity. vliz.be Studies conducted on the killifish Poecilia reticulata showed that this compound had a lethal dose (LD50) of 0.71 µg/mL, while the closely related Sarasinoside A1 was even more potent. vliz.be This toxicity serves as a powerful deterrent against fish predation. mdpi.com The defensive mechanism is thought to be related to the membranolytic (membrane-disrupting) and cytotoxic properties of these saponins. vliz.beresearchgate.net
Feeding Deterrence : The crude extract of Melophlus sarasinorum, which contains sarasinosides, has been shown to deter feeding by both pufferfish and a natural community of reef fish. plos.org Interestingly, studies have indicated that this defensive capability can be induced. plos.org In response to simulated predation, M. sarasinorum increased the deterrent effect of its chemical extracts, suggesting an adaptable and cost-effective defense strategy where metabolically expensive compounds are produced in greater quantities only when needed. plos.org
Allelopathy (Competition) : Triterpene glycosides from sponges have also been implicated in allelopathic interactions, where they inhibit the growth of neighboring, space-competing organisms like other sponges or corals. mdpi.comresearchgate.netresearchgate.net This chemical competition is vital in crowded benthic environments where space is a limited and fiercely contested resource. researchgate.net
The surfaces of marine organisms are prime real estate for colonization by microorganisms, a process known as biofouling. mdpi.com Unchecked microbial growth can be detrimental to a sponge's health and function. Sarasinosides and other sponge-derived triterpene glycosides play a crucial role in managing this by preventing the settlement of fouling organisms. mdpi.comresearchgate.net
Antifouling Activity : Triterpene glycosides are recognized as potent antifouling agents, acting against biofilm-forming bacteria, invertebrates, and algae. mdpi.comresearchgate.netresearchgate.net Their antifouling capability is often linked to their antimicrobial properties. mdpi.com For instance, the related compound Sarasinoside J has demonstrated activity against the yeast Saccharomyces cerevisiae and moderate activity against the bacterium Bacillus subtilis. mdpi.commdpi.com
Inhibition of Biofilm Formation : Biofilms are complex communities of microbes encased in a protective polymeric matrix, which makes them resistant to antimicrobial agents. pensoft.netnih.gov Compounds that inhibit the initial stages of biofilm formation are valuable. pensoft.net Triterpene glycosides from sponges have been shown to deter the attachment of microbes, a critical first step in fouling. researchgate.net This defense appears to be mediated by surface contact with the compounds rather than through the release of water-borne chemicals. researchgate.net
Induced Antimicrobial Defense : Sponges like M. sarasinorum can also ramp up their antimicrobial defenses in response to injury. plos.org This is a vital mechanism to protect the sponge from potential pathogens that could invade through wounds, highlighting a dynamic role for its secondary metabolites in maintaining organismal health. plos.org
Role in Defense Against Predators and Competitors
Biotechnological Applications and Drug Discovery Potential
The potent biological activities that make this compound effective in its natural environment also make it a compound of significant interest for biotechnology and medicine. japsonline.com Marine natural products are a pivotal resource for the discovery of new drugs and other valuable bioproducts. researchgate.net
The cytotoxicity that underpins the defensive role of sarasinosides is a key property explored in the search for new anticancer agents. vliz.beresearchgate.net
Cytotoxic Activity : this compound, along with its congener Sarasinoside M2, has demonstrated moderate cytotoxic effects against specific cancer cell lines. researchgate.net In laboratory tests, they were active against Neuro-2a (mouse neuroblastoma) and HepG2 (human liver cancer) cells, with IC50 values ranging from approximately 5 to 18 μM. researchgate.net The related compound, Sarasinoside A1, has also shown cytotoxicity against P388 murine lymphocytic leukemia cells and K562 human leukemia cells. nih.govvliz.bemdpi.com These findings position sarasinosides as potential lead compounds for the development of new therapeutic agents. sustainability-directory.com
Table 1: Reported Cytotoxic Activity of Selected Sarasinosides
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| This compound | Neuro-2a (mouse neuroblastoma) | Moderate cytotoxicity (~5–18 μM) | researchgate.net |
| This compound | HepG2 (human liver carcinoma) | Moderate cytotoxicity (~5–18 μM) | researchgate.net |
| Sarasinoside A1 | P388 (murine leukemia) | Cytotoxic (ED50 of 2.8 µg/mL) | vliz.be |
| Sarasinoside A1 | K562 (human leukemia) | Cytotoxic (ED50 of 5.0 μM) | nih.govmdpi.com |
Marine biofouling is a significant problem for maritime industries, leading to increased fuel consumption and maintenance costs. smujo.id Historically, antifouling paints contained highly toxic substances like tributyltin (TBT), which caused severe environmental damage and have since been banned. smujo.id This has created an urgent need for effective, yet environmentally benign, antifouling solutions. semanticscholar.org
A "Green" Alternative : Sarasinosides from Melophlus sarasinorum are being investigated as promising candidates for eco-friendly antifoulants. smujo.id A key advantage is their potential to prevent biofouling without causing broad toxic effects to marine life. wipo.int
Mechanism of Action : Molecular docking studies suggest that sarasinosides exhibit strong binding to acetylcholinesterase (AChE), an enzyme that has emerged as a target for antifouling agents. smujo.id By inhibiting this enzyme in fouling organisms, sarasinosides may disrupt their cholinergic system and prevent settlement. smujo.id
Favorable Environmental Profile : Toxicity modeling has indicated that sarasinosides possess more eco-friendly parameters—such as low potential for bioaccumulation and faster biotransformation—compared to some commercial antifouling agents. smujo.id Field studies have provided practical evidence of their efficacy, showing that nets treated with powdered M. sarasinorum experienced a significant reduction in the accumulation of fouling organisms compared to untreated nets. smujo.id
Contribution to Novel Therapeutic Agent Discovery
Sustainable Sourcing and Production Considerations
A major hurdle in the development of marine natural products for widespread use is the "supply problem." frontiersin.orgresearchgate.net Many bioactive compounds, including this compound, are found in very small quantities in the source organism. researchgate.net Harvesting wild sponges on an industrial scale is not sustainable and would be highly destructive to fragile marine ecosystems like coral reefs. frontiersin.orgresearchgate.net Therefore, alternative, sustainable production methods are essential. mdpi.com
Aquaculture : One potential avenue is the cultivation of the source sponge, Melophlus sarasinorum, through marine aquaculture. nih.govsustainability-directory.com However, cultivating sponges can be challenging, and scaling production to meet commercial demand is often difficult and subject to environmental hazards. nih.gov
Cell Culture and Symbiont Fermentation : Sponges host a multitude of symbiotic microorganisms, and in many cases, these symbionts are the true producers of the bioactive compounds. researchgate.net If the bacterial symbiont responsible for sarasinoside synthesis could be identified and cultured in a lab, large-scale fermentation in bioreactors would offer a sustainable and scalable production pathway. frontiersin.orgeuropa.eu
Synthetic Biology and Heterologous Expression : A cutting-edge approach involves identifying the specific genes and biosynthetic pathways that produce the compound. frontiersin.orgresearchgate.net These genes can then be transferred into a fast-growing, easily cultured host organism, such as E. coli or yeast, which can be engineered to produce the desired molecule. frontiersin.org This synthetic biology approach decouples production from the original marine source, providing a stable, cost-effective, and environmentally sound manufacturing process for valuable metabolites. frontiersin.orgresearchgate.net
Future Directions and Research Gaps for Sarasinoside B1
Elucidation of Complete Biosynthetic Pathways
The precise and complete biosynthetic pathways of sarasinosides, including Sarasinoside B1, remain largely unelucidated. Current research suggests a hypothetical enzymatic scheme for sarasinoside biosynthesis, involving key enzymes such as squalene (B77637) synthase, squalene epoxidase, and lanosterol (B1674476) synthase uni-freiburg.de. Notably, the biosynthetic gene cluster for sarasinosides has been annotated from the sponge holobiont, with indications of a γ-proteobacterial origin nih.gov. The presence of genes for these biosynthetic pathways in sponge-associated microbial symbionts further supports the notion of microbial involvement in their production. However, a significant research gap exists in definitively identifying the true producers of these metabolites within the complex sponge holobiont and understanding how specific microbial members contribute to the chemical functionalities of sarasinosides. Further work is required to fully define these intricate pathways, which would be instrumental for potential biotechnological production and genetic engineering to enhance yields or modify structures.
Comprehensive Molecular Target Identification and Signaling Pathway Characterization
Despite observed bioactivities, the precise molecular mechanisms and signaling pathways underlying sarasinoside bioactivity are not yet fully elucidated. Studies have shown that sarasinoside A1, an analog, exhibits anticancer activity by disrupting cell signaling pathways mediated by Rap GTPase activation during epithelial-to-mesenchymal transition. Furthermore, sarasinosides are hypothesized to disrupt the cholinergic system of fouling organisms through the inhibition of acetylcholinesterase (AChE) activity, a hypothesis supported by molecular docking studies demonstrating robust binding affinities for several sarasinosides (A1-A3, D, L, M, and M2) to AChE. This compound itself has demonstrated moderate cytotoxicity against Neuro-2a and HepG2 cell lines, with IC50 values ranging from approximately 5-18 µM. A comprehensive identification of all relevant molecular targets and a detailed characterization of the entire signaling cascades influenced by this compound and its analogs are imperative to fully understand their therapeutic potential and develop targeted interventions.
Exploration of New Sarasinoside Analogs and Their Bioactivities
The structural diversity of sarasinosides isolated from marine sponges is extensive, encompassing numerous analogs such as Sarasinosides A1-A5, B1-B3, C1-C9, D, E, F, G, H1, H2, I1, I2, J, K, L, M, and M2 nih.gov. These compounds exhibit a range of bioactivities, including antifouling, antimicrobial, and cytotoxic effects against various cell lines, yeast, and fertilized starfish eggs, as well as ichthyotoxicity. For instance, Sarasinoside J has been reported to possess antimicrobial activity. Computational predictions suggest that Sarasinoside J and Sarasinoside K may act as potent antibacterial compounds. However, it is noteworthy that some sarasinosides, such as C4-C9, have shown no significant cytotoxicity in specific MTT assays against several cancer cell lines including A549, metastatic melanoma (A2058), hepatocyte carcinoma (HepG2), MCF-7, and pancreatic carcinoma (MiaPaCa). Continued exploration for new sarasinoside analogs, both naturally occurring and synthetically modified, is crucial to discover compounds with enhanced potency, improved selectivity, or novel bioactivities. This involves screening diverse marine sponge species and employing synthetic chemistry to create novel derivatives.
Table 1: Bioactivity Profile of Selected Sarasinoside Analogs
| Sarasinoside Analog | Reported Bioactivity | Relevant Citations |
| Sarasinoside A1 | Anticancer (disrupts Rap GTPase signaling), Antifouling (AChE inhibition) | |
| This compound | Moderate cytotoxicity (Neuro-2a, HepG2 cell lines) | |
| Sarasinoside J | Antimicrobial, Predicted potent antibacterial | |
| Sarasinoside K | Predicted potent antibacterial | |
| Sarasinosides C4-C9 | No significant cytotoxicity (A549, A2058, HepG2, MCF-7, MiaPaCa cell lines) | |
| Sarasinosides A1-A3, D, L, M, M2 | Antifouling (AChE inhibition) | |
| Sarasinosides with 8(9)-double bond or 7(8),9(11)-diene systems | Strong/moderate cytotoxic (tumor cells, yeast, starfish eggs), Ichthyotoxicity |
Development of Robust Structure-Activity Relationship Models
The development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is essential for guiding the rational design and optimization of sarasinoside derivatives. SAR models aim to establish relationships between the chemical structure of compounds and their biological activity, enabling the prediction of activities for new chemicals. While some insights into SAR have been gained through the comparison of existing analogs, such as the use of molecular modeling to correct misassignments in sarasinoside C8, more comprehensive and predictive models are needed. Computational approaches, including clustering based on chemical similarity, have already been successfully applied to predict antibacterial activity for sarasinosides like Sarasinoside J and K. Future research should focus on developing more sophisticated QSAR models that can accurately predict a wider range of bioactivities, considering various structural modifications within the sarasinoside scaffold. This will facilitate the prioritization of potential lead compounds and accelerate the drug discovery process.
Advances in Analytical and Metabolomics Strategies
Advances in analytical and metabolomics strategies are critical for comprehensive sarasinoside research. Modern analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, serve as the primary platforms for identifying and quantifying metabolites in biological samples. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) also play a role. Metabolomics approaches have significantly contributed to the rapid dereplication of marine natural products and the comprehensive profiling of chemical compositions and metabolomes of marine organisms. Untargeted metabolomics, in particular, generates vast amounts of complex data, necessitating the use of high-performance bioinformatics tools for effective analysis. Future directions involve refining these analytical methods for higher sensitivity, specificity, and throughput, as well as integrating advanced metabolomics workflows to better understand the in vivo fate, metabolism, and interactions of this compound and its analogs within biological systems. This includes identifying potential biomarkers and understanding the metabolic changes induced by these compounds.
Integration of Computational Approaches in Sarasinoside Research
The integration of computational approaches is becoming increasingly vital in sarasinoside research, complementing and accelerating experimental efforts. Molecular docking, for instance, has been effectively utilized to evaluate the antifouling activity of sarasinosides by predicting their binding affinities to targets like acetylcholinesterase (AChE). In silico analyses are now considered indispensable components of modern drug discovery processes. Beyond docking, computational methods such as agglomerative hierarchical clustering analysis based on chemical similarity have proven useful in predicting biological activity, as demonstrated by the identification of Sarasinoside J and K as potential antibacterial agents. Furthermore, conformational analysis and molecular modeling are employed for detailed structural elucidation and correction of misassignments in sarasinoside analogs. Quantitative Structure-Activity Relationship (QSAR) models, which relate chemical structures to biological activities, are powerful tools for predicting the activities of novel compounds and guiding the rational exploration of chemical space. The broader application of computer-aided drug design (CADD) methodologies, including molecular dynamics simulations and virtual screening, will enable researchers to predict interactions, optimize lead compounds, and accelerate the discovery and development of new sarasinoside-based therapeutics.
Table 2: Key Computational Approaches in Sarasinoside Research
| Computational Approach | Application in Sarasinoside Research | Relevant Citations |
| Molecular Docking | Evaluating antifouling activity; predicting binding affinities to targets like AChE | |
| In silico Analysis | Indispensable for modern drug discovery | |
| Chemical Similarity/Clustering | Predicting antibacterial activity (e.g., Sarasinoside J and K) | |
| Molecular Modeling/Conformational Analysis | Structural elucidation; correcting misassignments (e.g., Sarasinoside C8) | |
| QSAR Modeling | Predicting activities of new compounds; guiding rational design | |
| CADD (Computer-Aided Drug Design) | Optimizing lead compounds; accelerating drug discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
